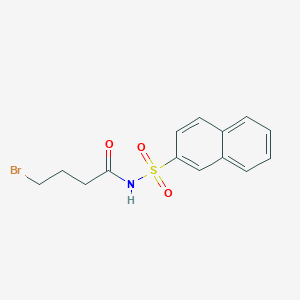
4-Bromo-N-(naphthalene-2-sulfonyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-N-(naphthalene-2-sulfonyl)butanamide is an organic compound with the molecular formula C16H16BrNO2S It is characterized by the presence of a bromine atom, a naphthalene ring, and a sulfonyl group attached to a butanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(naphthalene-2-sulfonyl)butanamide typically involves the reaction of 4-bromobutanoyl chloride with naphthalene-2-sulfonamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
化学反応の分析
Types of Reactions
4-Bromo-N-(naphthalene-2-sulfonyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.
Oxidation: Products include oxidized forms of the compound, such as sulfoxides or sulfones.
Reduction: Products include reduced forms, such as amines or alcohols.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the naphthalene ring with another aromatic ring.
科学的研究の応用
4-Bromo-N-(naphthalene-2-sulfonyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 4-Bromo-N-(naphthalene-2-sulfonyl)butanamide depends on its specific application. In biochemical studies, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The sulfonyl group can interact with active sites, while the bromine atom may participate in halogen bonding, enhancing the compound’s binding affinity.
類似化合物との比較
Similar Compounds
- Naphthalene-2-sulfonic acid (4-bromo-phenyl)-amide
- Naphthalene-2-sulfonic acid (2-chloro-phenyl)-amide
- Naphthalene-2-sulfonic acid 2,4,6-tribromo-phenyl ester
Uniqueness
4-Bromo-N-(naphthalene-2-sulfonyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the naphthalene ring makes it particularly suitable for applications requiring halogen bonding and aromatic interactions.
特性
CAS番号 |
395662-35-8 |
|---|---|
分子式 |
C14H14BrNO3S |
分子量 |
356.24 g/mol |
IUPAC名 |
4-bromo-N-naphthalen-2-ylsulfonylbutanamide |
InChI |
InChI=1S/C14H14BrNO3S/c15-9-3-6-14(17)16-20(18,19)13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10H,3,6,9H2,(H,16,17) |
InChIキー |
WYCUGUODUHXSAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC(=O)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14255109.png)
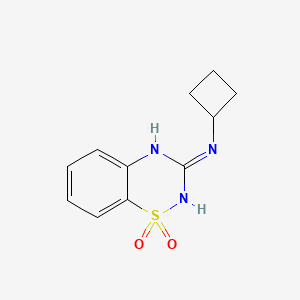
![5,7-Diimino-3,6-bis(2-phenylhydrazinylidene)-3,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14255124.png)
![(3S,4R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-[(1R)-2-oxo-3-(pyridin-4-ylmethylidene)cyclohexyl]azetidin-2-one](/img/structure/B14255134.png)

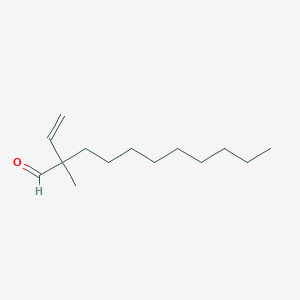

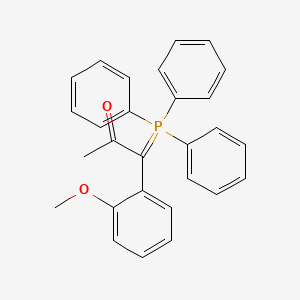
![N,N'-(1,5,5-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14255159.png)
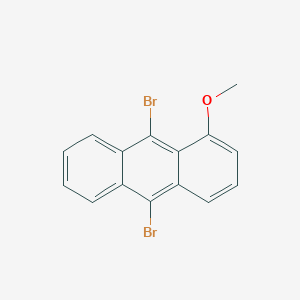
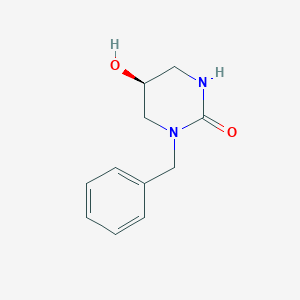
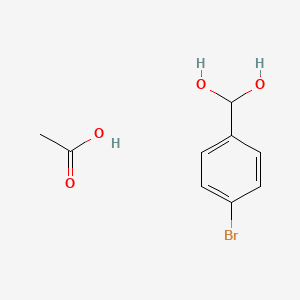
![1,2-Propanediamine, 2-methyl-N1-[3-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14255178.png)
![5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid](/img/structure/B14255184.png)
